molecular formula C9H6F3NO B12964622 2-Methyl-3-(trifluoromethoxy)benzonitrile

2-Methyl-3-(trifluoromethoxy)benzonitrile

Cat. No.: B12964622
M. Wt: 201.14 g/mol
InChI Key: LQIPKYPAIWNHHV-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the reaction of 2-methylbenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The nitrile group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Products may include derivatives with different substituents replacing the trifluoromethoxy group.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary amines or other reduced forms of the nitrile group.

Scientific Research Applications

2-Methyl-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethoxy)benzonitrile
  • 2-Methyl-3-(trifluoromethyl)benzonitrile

Uniqueness

2-Methyl-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

2-methyl-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO/c1-6-7(5-13)3-2-4-8(6)14-9(10,11)12/h2-4H,1H3

InChI Key

LQIPKYPAIWNHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(F)(F)F)C#N

Origin of Product

United States

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